molecular formula C11H12BrN3O2S B11827434 Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate

Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate

Cat. No.: B11827434
M. Wt: 330.20 g/mol
InChI Key: MDARLICIOWRXDX-UHFFFAOYSA-N
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Description

Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate is an organic compound with the molecular formula C10H13BrN2O3 It is a derivative of thiazole and pyridine, featuring a bromine atom and a tert-butyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The thiazole ring can undergo oxidation or reduction under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction can modify the thiazole ring.

Mechanism of Action

The mechanism of action of tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and carbamate group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects. The compound may inhibit enzyme activity or modulate receptor signaling pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-bromothiazolo[5,4-B]pyridin-2-YL)carbamate is unique due to its combination of a thiazole ring, pyridine ring, and carbamate group. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C11H12BrN3O2S

Molecular Weight

330.20 g/mol

IUPAC Name

tert-butyl N-(5-bromo-[1,3]thiazolo[5,4-b]pyridin-2-yl)carbamate

InChI

InChI=1S/C11H12BrN3O2S/c1-11(2,3)17-10(16)15-9-13-6-4-5-7(12)14-8(6)18-9/h4-5H,1-3H3,(H,13,15,16)

InChI Key

MDARLICIOWRXDX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC2=C(S1)N=C(C=C2)Br

Origin of Product

United States

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